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Introduction
Niosomes are vesicular nanocarriers composed of non-ionic surfactants and cholesterol, which

serve as an alternative to liposomes for drug delivery.[1][2][3] These vesicles can encapsulate

both hydrophilic and hydrophobic drugs, enhancing their stability, bioavailability, and controlling

their release.[4][5] Span 40, a non-ionic surfactant, is commonly used in niosome formulations

due to its favorable hydrophilic-lipophilic balance (HLB) and ability to form stable vesicles.[1][2]

[3] Cholesterol is incorporated into the niosomal membrane to improve its rigidity, reduce drug

leakage, and enhance stability.[2][6][7] This document provides detailed protocols for the

formulation of niosomes using Span 40 and cholesterol via two common methods: the thin-film

hydration technique and the ether injection method.

Materials and Equipment
Materials:

Span 40 (Sorbitan monopalmitate)

Cholesterol

Drug to be encapsulated (hydrophilic or hydrophobic)

Organic solvents: Chloroform, Methanol, Diethyl ether[4][8][9]
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Aqueous phase: Phosphate buffered saline (PBS) pH 7.4, distilled water, or other suitable

buffer[9]

Equipment:

Rotary evaporator[8][9]

Round bottom flasks[8][9]

Water bath or heating mantle[2][8]

Vortex mixer[2]

Syringe with a fine gauge needle (for ether injection method)[4][7]

Beakers and magnetic stirrer[4]

Sonication bath or probe sonicator (optional, for size reduction)[10][11]

Extruder (optional, for size reduction)

Particle size analyzer (e.g., Dynamic Light Scattering)

Microscope (e.g., Transmission Electron Microscope, Scanning Electron Microscope)

Dialysis membrane for in-vitro release studies[10]

UV-Vis Spectrophotometer or HPLC for drug quantification

Experimental Protocols
Two primary methods for the formulation of niosomes using Span 40 and cholesterol are

detailed below. The choice of method can influence the resulting vesicle size and lamellarity.

Method 1: Thin-Film Hydration Technique
This is a widely used method for preparing multilamellar niosomes.[8][12]
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Dissolution of Lipids: Accurately weigh Span 40 and cholesterol in the desired molar ratio

(see Table 1 for examples) and dissolve them in a suitable organic solvent or a mixture of

solvents (e.g., Chloroform:Methanol 2:1 v/v) in a round bottom flask.[8] If a lipophilic drug is

to be encapsulated, it should be co-dissolved with the surfactant and cholesterol at this

stage.

Film Formation: Attach the round bottom flask to a rotary evaporator. The organic solvent is

then evaporated under reduced pressure at a temperature of 60°±2°C.[8] The flask should

be rotated at a speed of approximately 100-150 rpm to ensure the formation of a thin,

uniform film on the inner wall of the flask.[8]

Film Drying: Once the film is formed, continue the evaporation process for at least 1 hour to

ensure the complete removal of any residual organic solvent.

Hydration: The thin film is hydrated with an aqueous phase (e.g., PBS pH 7.4) by rotating the

flask gently at 50 rpm in a water bath set at 60°±2°C.[8] The volume of the aqueous phase

should be sufficient to achieve the desired final concentration of the niosomal suspension. If

a hydrophilic drug is to be encapsulated, it should be dissolved in the aqueous phase used

for hydration.

Vesicle Formation: Continue the hydration process for approximately 60 minutes to allow for

the complete swelling of the lipid film and the formation of niosomal vesicles.[8]

Maturation/Annealing (Optional): The resulting niosomal suspension can be left to mature

overnight at 4°C to allow for the stabilization of the vesicles.[4]

Size Reduction (Optional): The size of the prepared multilamellar vesicles can be reduced by

sonication (using a bath or probe sonicator) or by extrusion through polycarbonate

membranes of a defined pore size to obtain smaller, more uniform vesicles.[10][11]

Method 2: Ether Injection Method
This method typically produces unilamellar niosomes and is suitable for encapsulating heat-

sensitive drugs.[2][7]
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Preparation of Lipid Solution: Dissolve Span 40 and cholesterol in diethyl ether. If a lipophilic

drug is to be encapsulated, it should also be dissolved in this organic phase.

Preparation of Aqueous Phase: Heat the aqueous phase (e.g., distilled water or PBS) in a

beaker to 60-65°C and maintain this temperature using a water bath with constant, gentle

stirring.[2][4] If a hydrophilic drug is to be encapsulated, it should be dissolved in this

aqueous phase.

Injection: Slowly inject the lipid solution in diethyl ether through a fine gauge needle (e.g., 14-

gauge) into the pre-heated aqueous phase.[4][7] The slow injection allows for the rapid

evaporation of the ether as it comes into contact with the hot aqueous medium.

Vesicle Formation: As the ether evaporates, the surfactant and cholesterol molecules self-

assemble into unilamellar niosomes.[2]

Solvent Removal: Continue stirring the suspension at the same temperature for a period to

ensure the complete removal of the residual diethyl ether.

Cooling and Maturation: Allow the niosomal suspension to cool to room temperature. It can

then be stored in a refrigerator (4°C) for further use.

Data Presentation
The physicochemical properties of niosomes are highly dependent on the formulation

parameters, particularly the molar ratio of Span 40 to cholesterol. The following tables

summarize typical formulation compositions and their resulting characteristics based on

available literature.

Table 1: Example Formulations of Span 40 and Cholesterol Niosomes
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Formulation
Code

Surfactant:Ch
olesterol Molar
Ratio

Drug
Preparation
Method

Reference

F1 1:1 Olanzapine Ether Injection [1]

F2 1:1 Itraconazole
Thin-Film

Hydration
[8]

F3 1.5:0.3 (5:1) Itraconazole
Thin-Film

Hydration
[8]

F4 2:0.4 (5:1) Itraconazole
Thin-Film

Hydration
[8]

F5 7:3 Timolol Maleate
Thin-Film

Hydration
[13]

F6 1:1 Lornoxicam
Thin-Film

Hydration
[14]

F7 2:1 Lornoxicam
Thin-Film

Hydration
[14]

Table 2: Characterization of Span 40 Niosomes
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Parameter
Span 40
Formulation Details

Observed Value Reference

Vesicle Size
Surfactant:Cholesterol

ratio of 1:1
3.88 ± 0.35 µm [4]

Surfactant:Cholesterol

ratio of 0.5:1
4.05 ± 0.37 µm [4]

Surfactant:Cholesterol

ratio of 1.5:1
3.96 ± 0.42 µm [4]

Encapsulation

Efficiency (%)

Surfactant:Cholesterol

ratio of 1:1
76.43 ± 0.31 % [4]

Surfactant:Cholesterol

ratio of 0.5:1
67.43 ± 0.27 % [4]

Surfactant:Cholesterol

ratio of 1.5:1
74.76 ± 0.67 % [4]

Drug:Surfactant:Chole

sterol ratio of 1:2:0.4
71.2 % [8]

In-Vitro Drug Release

(%)

Surfactant:Cholesterol

ratio of 1:1 (after 10h)
82.38 ± 0.29 % [4]

Surfactant:Cholesterol

ratio of 0.5:1 (after

10h)

78.14 ± 0.66 % [4]

Surfactant:Cholesterol

ratio of 1.5:1 (after

10h)

81.38 ± 5.40 % [4]

Visualizations
Experimental Workflow for Niosome Formulation
The following diagram illustrates the general workflow for the preparation and characterization

of niosomes using Span 40 and cholesterol.
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Caption: Workflow for Niosome Formulation and Characterization.
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Characterization of Niosomes
Following formulation, a comprehensive characterization of the niosomes is crucial to ensure

quality and predict in-vivo performance.

Vesicle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are

determined using Dynamic Light Scattering (DLS). Vesicle size influences the bioavailability

and tissue penetration of the encapsulated drug. PDI indicates the uniformity of the vesicle

size distribution. Zeta potential provides an indication of the surface charge and,

consequently, the stability of the niosomal suspension against aggregation.

Morphology: The shape and surface characteristics of the niosomes can be visualized using

Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[4]

Encapsulation Efficiency (%EE): This is a critical parameter that determines the percentage

of the initial drug that has been successfully entrapped within the niosomes. It is calculated

after separating the unentrapped drug from the niosomal suspension (e.g., by centrifugation

or dialysis) and quantifying the drug in the supernatant and/or the vesicles. The formula is:

%EE = [(Total Drug - Unentrapped Drug) / Total Drug] x 100[10]

In-Vitro Drug Release: The release profile of the encapsulated drug from the niosomes is

typically studied using a dialysis bag method.[5] The niosomal suspension is placed in a

dialysis bag, which is then suspended in a receptor medium (e.g., PBS) under constant

stirring at 37°C. Samples are withdrawn from the receptor medium at predetermined time

intervals and analyzed for drug content to determine the cumulative drug release over time.

[5]

Conclusion
The protocols outlined in this document provide a comprehensive guide for the formulation of

niosomes using Span 40 and cholesterol. The thin-film hydration and ether injection methods

are robust techniques that can be adapted for the encapsulation of a wide variety of therapeutic

agents. Proper characterization of the resulting niosomes is essential to ensure the

development of a stable and effective drug delivery system. Researchers should optimize

formulation parameters, such as the surfactant-to-cholesterol ratio, to achieve the desired

physicochemical properties for their specific application.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://scielo.isciii.es/scielo.php?script=sci_arttext&pid=S2340-98942022000100032
https://www.actapharmsci.com/uploads/pdf/pdf_5.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9042874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9042874/
https://www.benchchem.com/product/b10781940?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10781940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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